molecular formula C21H24N4O2 B3008676 Dhodh-IN-5 CAS No. 1644156-56-8

Dhodh-IN-5

Cat. No. B3008676
CAS RN: 1644156-56-8
M. Wt: 364.449
InChI Key: BSNKBAPMWCMENP-UHFFFAOYSA-N
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Description

hDHODH-IN-4 is a potent inhibitor of human dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the de novo pyrimidine biosynthesis pathway. This compound has shown significant potential in inhibiting the replication of the measles virus and has a pIC50 value of 7.8 for human recombinant dihydroorotate dehydrogenase .

Scientific Research Applications

hDHODH-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of dihydroorotate dehydrogenase.

    Biology: Investigated for its role in inhibiting viral replication, particularly the measles virus.

    Medicine: Explored as a potential therapeutic agent for diseases involving rapid cell proliferation, such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new drugs targeting dihydroorotate dehydrogenase

Mechanism of Action

hDHODH-IN-4 exerts its effects by inhibiting the activity of human dihydroorotate dehydrogenase. This enzyme is involved in the fourth step of the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of RNA and DNA. By inhibiting this enzyme, hDHODH-IN-4 disrupts the production of pyrimidine nucleotides, leading to a decrease in cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells and activated immune cells .

Safety and Hazards

While specific safety data for Dhodh-IN-5 is not available, general precautions for handling similar substances include avoiding inhalation and contact with skin, eyes, and clothing . In case of accidental exposure, immediate measures such as flushing with water and seeking medical attention are recommended .

Preparation Methods

The synthesis of hDHODH-IN-4 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of pyrazole and pyrimidine derivatives. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

hDHODH-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Comparison with Similar Compounds

hDHODH-IN-4 is unique in its high potency and specificity for human dihydroorotate dehydrogenase. Similar compounds include:

hDHODH-IN-4 stands out due to its high pIC50 value and its effectiveness in inhibiting viral replication, making it a valuable compound for further research and development.

properties

IUPAC Name

[1-(5-cyclopropylpyrimidin-2-yl)-5-methyl-3-propan-2-yloxypyrazol-4-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-13(2)27-20-18(19(26)16-7-5-4-6-8-16)14(3)25(24-20)21-22-11-17(12-23-21)15-9-10-15/h4-8,11-13,15,19,26H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNKBAPMWCMENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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